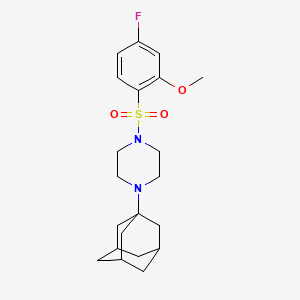

1-(ADAMANTAN-1-YL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE

Description

Properties

IUPAC Name |

1-(1-adamantyl)-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FN2O3S/c1-27-19-11-18(22)2-3-20(19)28(25,26)24-6-4-23(5-7-24)21-12-15-8-16(13-21)10-17(9-15)14-21/h2-3,11,15-17H,4-10,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEESSCCYGRDPCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ADAMANTAN-1-YL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE typically involves the following steps:

Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.

Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as pyridine.

Piperazine Ring Formation: The piperazine ring is formed through a cyclization reaction involving appropriate precursors.

Fluorination and Methoxylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(ADAMANTAN-1-YL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(ADAMANTAN-1-YL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or binding to receptor sites.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions:

Key Findings from Comparative Analysis

- Adamantane vs. Phenoxyalkyl Chains (HBK Series): The adamantane group in the target compound increases steric bulk compared to the phenoxyalkyl linkers in HBK14–HBK19 . This may reduce solubility but improve CNS targeting due to higher lipophilicity.

- Sulfonyl vs.

- Fluorinated Aromatic Systems : The 4-fluoro-2-methoxybenzenesulfonyl moiety offers a balance of electron withdrawal and steric hindrance, contrasting with the trifluoromethylbenzoyl group in ’s compound, which has higher electronegativity .

- Biological Activity : Piperazine derivatives with naphthalenyloxy groups () show improved immune modulation, whereas the adamantane-containing target compound may prioritize neurological applications due to its lipophilicity .

Biological Activity

1-(Adamantan-1-yl)-4-(4-fluoro-2-methoxybenzenesulfonyl)piperazine is a synthetic compound that combines an adamantane moiety with a piperazine ring, modified by a fluorinated methoxybenzenesulfonyl group. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is 1-(adamantan-1-yl)-4-(4-fluoro-2-methoxybenzenesulfonyl)piperazine, and its chemical formula is . The presence of the adamantyl group is known to enhance lipophilicity, which can influence the bioavailability and interaction with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The adamantyl group may provide steric hindrance that enhances binding affinity, while the fluorine atom and methoxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions are crucial for the compound's efficacy in therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antiviral : Adamantane derivatives are well-known for their antiviral properties, particularly against influenza viruses.

- Anticancer : Some studies suggest that sulfonamide derivatives can inhibit tumor growth by targeting specific cancer cell pathways.

- Neuroprotective : Piperazine derivatives have shown potential in treating neurodegenerative diseases through mechanisms involving acetylcholinesterase inhibition.

Data Table: Biological Activities of Related Compounds

Case Studies

- Antiviral Activity : A study demonstrated that adamantane derivatives, including those with piperazine linkages, exhibit significant antiviral activity against influenza viruses by inhibiting the viral M2 protein, which is critical for viral uncoating .

- Anticancer Potential : Research on sulfonamide derivatives revealed their capacity to inhibit various cancer cell lines. The mechanism was linked to the inhibition of specific enzymes involved in cell proliferation and survival pathways .

- Neuroprotective Effects : Compounds similar to 1-(adamantan-1-yl)-4-(4-fluoro-2-methoxybenzenesulfonyl)piperazine have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the adamantane-piperazine core in this compound?

- Methodological Answer : The adamantane-piperazine core can be synthesized via nucleophilic substitution or coupling reactions. For example, fluorobenzene sulfonyl chloride derivatives can react with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile with reflux) . Adamantane derivatives often require protective group strategies to avoid side reactions. Purification typically involves column chromatography or crystallization (e.g., Et₂O) .

Q. Which analytical techniques are critical for confirming structural integrity?

- Methodological Answer :

- X-ray crystallography resolves stereochemistry and confirms the L-shaped conformation observed in adamantane-piperazine hybrids (e.g., dihedral angles ~78–79° between aromatic and triazole rings) .

- NMR spectroscopy identifies proton environments (e.g., methoxy and fluorophenyl groups).

- Mass spectrometry validates molecular weight and purity (>98% by HPLC) .

Q. What safety protocols are recommended for handling sulfonamide-piperazine derivatives?

- Methodological Answer :

- Use PPE (gloves, goggles) to prevent skin/eye irritation (Category 2 hazards) .

- Avoid inhalation; work in fume hoods with HEPA filters.

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the adamantane moiety influence pharmacokinetics and blood-brain barrier penetration?

- Methodological Answer :

- Adamantane’s lipophilicity enhances membrane permeability but may reduce aqueous solubility. Comparative studies with non-adamantane analogs (e.g., methyl or cyclopropyl substitutions) show altered logP values and CNS penetration .

- In silico modeling (e.g., SwissADME) predicts bioavailability and BBB penetration by analyzing topological polar surface area (TPSA) and logD .

Q. What structural modifications to the sulfonyl-linked aromatic ring optimize target selectivity?

- Methodological Answer :

- Replace the 4-fluoro-2-methoxy group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., trifluoromethyl) to modulate receptor binding.

- SAR Studies : Fluorine enhances metabolic stability, while methoxy groups influence π-π stacking with aromatic residues in kinase targets (e.g., tyrosine kinases) .

Q. How do computational methods predict binding affinity to neurological targets (e.g., G-quadruplex DNA)?

- Methodological Answer :

- Molecular docking (AutoDock Vina) simulates interactions between the sulfonyl-piperazine fragment and G4 DNA grooves. Protonated piperazine nitrogens form hydrogen bonds with phosphate backbones .

- MD simulations (AMBER) assess stability of ligand-DNA complexes over 100 ns trajectories, focusing on RMSD and binding free energy (MM-PBSA) .

Data Contradictions and Resolution

Q. Conflicting reports on piperazine derivatives’ toxicity: How to reconcile low acute toxicity with potential bioaccumulation risks?

- Methodological Answer :

- Acute toxicity assays (e.g., OECD 423) show low LD₅₀ (>2000 mg/kg) due to β-cyclodextrin inclusion complexes reducing systemic exposure .

- Ecotoxicology : Use OECD 307 guidelines to evaluate soil adsorption (logKoc) and biodegradation rates, as unmodified piperazines may persist in aquatic systems .

Experimental Design Considerations

Q. Designing in vivo studies to assess neuroprotective efficacy: Key parameters?

- Methodological Answer :

- Dose optimization : Start with 10–50 mg/kg (oral/i.p.) based on pharmacokinetic profiles (t₁/₂ = 4–6 hrs).

- Biomarkers : Measure Aβ40/Aβ42 levels (ELISA) in cerebrospinal fluid and pro-inflammatory cytokines (e.g., IL-6 via qPCR) .

- Control groups : Compare with donepezil or memantine in Alzheimer’s models (e.g., APP/PS1 mice) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.